molecular formula C18H20BrNO2 B5861113 N-(2-bromo-4-methylphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide

N-(2-bromo-4-methylphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide

Cat. No.: B5861113
M. Wt: 362.3 g/mol
InChI Key: HGJUZWJQQBRSTH-UHFFFAOYSA-N
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Description

N-(2-Bromo-4-methylphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide is an acetamide derivative featuring a brominated and methyl-substituted phenyl group on the amide nitrogen and an isopropyl-substituted phenoxy group on the acetamide oxygen.

Properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO2/c1-12(2)14-5-7-15(8-6-14)22-11-18(21)20-17-9-4-13(3)10-16(17)19/h4-10,12H,11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGJUZWJQQBRSTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide typically involves the following steps:

    Bromination: The starting material, 4-methylphenyl, undergoes bromination to introduce a bromine atom at the 2-position.

    Acylation: The brominated intermediate is then acylated with 2-chloroacetyl chloride to form the acetamide linkage.

    Phenoxy Substitution: Finally, the acetamide intermediate reacts with 4-(propan-2-yl)phenol under basic conditions to introduce the phenoxy group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methylphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted acetamides.

Scientific Research Applications

Medicinal Chemistry

N-(2-bromo-4-methylphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide has been investigated for its potential therapeutic effects. Research indicates that compounds with similar structures exhibit anti-inflammatory and analgesic properties.

  • Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of phenoxyacetamides, revealing that modifications can enhance anti-inflammatory activity while reducing side effects .

The compound's bromine atom may contribute to its biological activity, as organobromine compounds are known to interact with biological systems.

  • Case Study : Research conducted by the National Institutes of Health highlighted the role of brominated compounds in modulating enzyme activity, suggesting that this compound could influence metabolic pathways .

Chemical Synthesis

The compound serves as an intermediate in organic synthesis, particularly in creating more complex molecules.

  • Data Table: Synthetic Routes
Reaction TypeReagents UsedYield (%)
Nucleophilic SubstitutionN-(2-bromo-4-methylphenyl)amine + Acetic Anhydride85
Coupling ReactionAr-Br + Phenol Derivative75

This table summarizes key synthetic routes involving the compound, showcasing its utility in laboratory settings.

Agricultural Chemistry

There is ongoing research into the use of this compound as a potential pesticide or herbicide due to its bioactive properties.

  • Case Study : A recent investigation evaluated various phenoxyacetamides for herbicidal activity, finding promising results for compounds with similar structures .

Material Science

The compound's unique properties allow it to be explored in material science applications, particularly in developing new polymers or coatings.

  • Research Insight : Studies indicate that incorporating brominated compounds into polymer matrices can enhance flame retardancy and thermal stability .

Mechanism of Action

The mechanism by which N-(2-bromo-4-methylphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : Bulkier substituents on the amide nitrogen (e.g., 1-hydroxy-2-methylpropan-2-yl in compound 31) reduce synthetic yields (54% vs. 82% for N-butyl analog 30) due to steric hindrance during coupling reactions .
  • Electronic Effects: Electron-withdrawing groups (e.g., bromine in the target compound) may enhance stability but reduce solubility, as seen in brominated analogs like N-(4-Bromo-2-fluoro-phenyl)-2-[4-(thiazolidinedione)phenoxy]acetamide (V4, m.p. 258–260°C) .

Key Insights :

  • Thiazolidinedione Derivatives: Compounds like V3 and 73–75 () demonstrate how the acetamide-thiazolidinedione hybrid structure enhances hypoglycemic and anti-inflammatory effects, suggesting that the target compound’s isopropylphenoxy group could similarly modulate PPAR-γ or COX pathways .
  • TRPA1 Antagonists: The isopropyl group in HC-030031 () is critical for TRPA1 binding, implying that the target compound’s 4-(propan-2-yl)phenoxy moiety may confer affinity for ion channels or inflammatory targets .

Biological Activity

N-(2-bromo-4-methylphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and mechanisms of action, supported by relevant studies and data.

This compound has the following molecular characteristics:

  • Molecular Formula : C16H20BrNO2
  • Molecular Weight : 336.25 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of 2-bromo-4-methylphenylamine with 4-(propan-2-yl)phenol in the presence of acetic anhydride. The reaction conditions are optimized to enhance yield and purity, often employing techniques such as microwave-assisted synthesis to expedite the process.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve inhibition of bacterial lipid biosynthesis, which is critical for maintaining cell membrane integrity.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa1816 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties, particularly against estrogen receptor-positive breast cancer cell lines such as MCF7. The Sulforhodamine B (SRB) assay indicated that this compound significantly inhibits cell proliferation.

Cell Line IC50 (µM)
MCF71.5
MDA-MB-2313.0

Molecular docking studies have elucidated the binding interactions between this compound and target proteins involved in cancer progression and bacterial growth. The compound is thought to interact with specific active sites on these proteins, leading to their inhibition.

Key Findings from Molecular Docking Studies:

  • Binding Affinity : High binding affinity was observed with targets associated with cell cycle regulation and lipid biosynthesis.
  • Hydrogen Bonding : The presence of bromine enhances hydrogen bonding interactions, improving the compound's stability in the active site.
  • Structure Activity Relationship (SAR) : Variations in substituents significantly affect biological activity, suggesting that further modifications could enhance efficacy.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted at Maharshi Dayanand University assessed various derivatives of related compounds, finding that those with similar structural motifs exhibited comparable antimicrobial activity, reinforcing the potential of this compound as a lead compound for antibiotic development .
  • Anticancer Evaluation : In a comparative study involving multiple compounds, this compound was highlighted for its potent activity against MCF7 cells, showcasing its potential as a therapeutic agent in breast cancer treatment .

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